2-(3-Nitrophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine
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Overview
Description
2-(3-Nitrophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine is a complex organic compound belonging to the class of benzotriazines. This compound is characterized by its unique structure, which includes a nitrophenyl group and a tetrahydroimidazo ring fused to a benzotriazine core. Benzotriazines are known for their diverse biological activities and are used in various fields of scientific research.
Preparation Methods
The synthesis of 2-(3-Nitrophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine can be achieved through several synthetic routes. One common method involves the cyclization of N-(2-aminoaryl)hydrazides with appropriate reagents . The reaction conditions typically include the use of copper(I) iodide as a catalyst and pyrrole-2-carboxylic acid as a ligand . The reaction proceeds through an intramolecular cyclization, followed by oxidation to form the desired benzotriazine derivative .
Chemical Reactions Analysis
2-(3-Nitrophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-Nitrophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Benzotriazine derivatives have shown potential as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in various chemical reactions, altering the activity of the target molecules. The compound’s structure allows it to fit into specific binding sites, modulating the function of the target proteins.
Comparison with Similar Compounds
Similar compounds to 2-(3-Nitrophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine include other benzotriazine derivatives such as:
- 3-(3-Nitrophenyl)-1,2,4-benzotriazin-4(1H)-ol
- 3-(4-Nitrophenyl)-1,2,4-benzotriazin-4(1H)-ol
- 6,7-Dichloro-3-(3-nitrophenyl)-1,2,4-benzotriazin-4(1H)-ol
These compounds share a similar benzotriazine core but differ in the substituents attached to the core structure. The unique combination of the nitrophenyl group and the tetrahydroimidazo ring in this compound gives it distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13N5O2 |
---|---|
Molecular Weight |
295.30 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine |
InChI |
InChI=1S/C15H13N5O2/c21-20(22)11-5-3-4-10(8-11)14-9-19-15(17-14)16-12-6-1-2-7-13(12)18-19/h3-5,8-9H,1-2,6-7H2 |
InChI Key |
VRTJRNSIYXHYLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN3C=C(N=C3N=C2C1)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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